Allatostatin C: A Comprehensive Technical Guide on Peptide Sequence, Structure, and Signaling
Allatostatin C: A Comprehensive Technical Guide on Peptide Sequence, Structure, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a diverse family of neuropeptides found in insects and other arthropods that play crucial roles in regulating a wide array of physiological processes. Among these, Allatostatin C (AST-C) stands out for its conserved structure and significant inhibitory functions, particularly in juvenile hormone synthesis, feeding behavior, and circadian rhythms.[1] This technical guide provides an in-depth exploration of the peptide sequence, structure, and signaling pathways of Allatostatin C, tailored for researchers, scientists, and professionals in drug development. Allatostatin C and its receptors represent potential targets for the development of novel insecticides.[1]
Allatostatin C Peptide Sequence and Structure
The Allatostatin C peptide is characterized by a highly conserved sequence across various insect species, highlighting its essential biological functions.[2] The primary structure of AST-C typically consists of a 15-amino acid peptide chain. A key feature of its structure is a disulfide bridge formed between two cysteine residues, which is crucial for its biological activity.[3][4]
The representative peptide sequence for Allatostatin C is:
{pGlu}-Val-Arg-Tyr-Arg-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe
A disulfide bridge is present between the cysteine residues at positions 7 and 14. The C-terminal pentapeptide sequence, Pro-Ile-Ser-Cys-Phe (PISCF), is a hallmark of Allatostatin C and is critical for receptor recognition and binding. In some species, a paralog of the Ast-C gene, named Ast-CC, has been identified, which is predicted to produce a similar peptide called allatostatin double C (ASTCC).
| Species | Peptide Sequence | Modifications |
| Manduca sexta (Tobacco hornworm) | pGlu-Val-Arg-Tyr-Arg-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe-OH | N-terminal pyroglutamate, C-terminal amidation, Disulfide bridge (Cys7-Cys14) |
| Drosophila melanogaster (Fruit fly) | pGlu-Val-Arg-Tyr-Arg-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe-OH | N-terminal pyroglutamate, C-terminal amidation, Disulfide bridge (Cys7-Cys14) |
| Scylla paramamosain (Mud crab) | Gln-Ile-Arg-Tyr-His-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe-OH | Disulfide bridge (Cys7-Cys14) |
Allatostatin C Receptors and Signaling Pathways
Allatostatin C exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily Allatostatin C Receptor 1 (AstC-R1) and Allatostatin C Receptor 2 (AstC-R2). These receptors are homologous to the mammalian somatostatin, galanin, and opioid receptor families. Upon ligand binding, the AstC receptors typically couple to Gαi/o subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory signaling cascade is central to the physiological roles of AST-C.
Experimental Protocols
Receptor Activation Assays
1. Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Assays:
These methods are employed to investigate the interaction between the AstC receptor and downstream effector proteins, such as G proteins and β-arrestin.
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Objective: To determine which G protein subtypes (e.g., Gαi/o, Gαs, Gαq) are activated by the AstC receptor upon ligand binding and to measure the kinetics of this interaction.
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Methodology:
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HEK293T cells are co-transfected with plasmids encoding the AstC receptor fused to a fluorescent protein (e.g., YFP) and G protein subunits or β-arrestin fused to a complementary bioluminescent or fluorescent protein (e.g., CFP or a luciferase).
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Transfected cells are cultured and then stimulated with varying concentrations of synthetic Allatostatin C peptide.
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The FRET or BRET signal is measured using a plate reader. An increase or decrease in the signal indicates the proximity of the receptor and the effector protein, signifying activation.
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Dose-response curves are generated to calculate EC50 values.
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2. Cyclic AMP (cAMP) Measurement Assay:
This assay directly quantifies the functional consequence of AstC receptor activation, which is often the inhibition of cAMP production.
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Objective: To measure the change in intracellular cAMP levels in response to AstC stimulation.
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Methodology:
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Cells expressing the AstC receptor (e.g., HEK293T or CHO cells) are treated with forskolin, an adenylyl cyclase activator, to induce a high basal level of cAMP.
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The cells are then incubated with different concentrations of Allatostatin C peptide.
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Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA-based).
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The reduction in cAMP levels is used to determine the inhibitory effect of AST-C and to calculate IC50 values.
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Quantitative Data
The following table summarizes key quantitative data from various studies on Allatostatin C and its receptors.
| Receptor | Ligand | Cell Line | Assay Type | Parameter | Value | Reference |
| T. pityocampa AstR-C | AST-C | HEK-TSA | FRET (Gαi1 activation) | EC50 | 0.05 nM | |
| T. pityocampa AstR-C | AST-C | HEK-TSA | FRET (Gαi2 activation) | EC50 | 0.05 nM | |
| T. pityocampa AstR-C | AST-C | HEK-TSA | FRET (Gαi3 activation) | EC50 | 0.05 nM | |
| Scylla paramamosain AST-CR | ScypaAST-CCC | CHO-K1 | cAMP | IC50 | 6.683 nM | |
| Aplysia AstC-R | Aplysia AstC (with disulfide bridge) | CHO | IP1 accumulation | EC50 | Lowest | |
| Aplysia AstC-R | Aplysia AstC (without disulfide bridge) | CHO | IP1 accumulation | EC50 | Highest |
Conclusion
Allatostatin C is a highly conserved neuropeptide with significant inhibitory roles in arthropod physiology. Its well-defined peptide sequence, characterized by a critical disulfide bridge and a conserved C-terminal motif, allows for specific interaction with its G protein-coupled receptors. The activation of these receptors, primarily through a Gαi/o-mediated pathway, leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. The detailed understanding of the AST-C signaling system, supported by robust experimental methodologies, provides a solid foundation for further research and the development of targeted pest control agents. The homology to the mammalian somatostatin system also suggests a deep evolutionary conservation of this signaling module.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. sdbonline.org [sdbonline.org]
- 3. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 4. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
